Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H27BrN2O5 and a molecular weight of 443.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a phenyl ring that is further substituted with a bromo and a methoxycarbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a brominated aromatic compound under specific conditions . For instance, a mixture of N-Boc-piperazine and triethylamine in acetonitrile can be stirred and cooled to 0°C, followed by the addition of ethylbromoacetate . The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxycarbonyl group can be involved in oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the methoxycarbonyl group .
Scientific Research Applications
Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the substituted phenyl group can interact with various enzymes and receptors, leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(bromomethyl)-5-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H23BrN2O4 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
JULZCRDAJLDNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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